Mirtazapine-d3 Mirtazapine-d3 Mirtazapine-d3 (CRM) is a certified reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. Mirtazapine inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.
Mirtazapine-d3 is an analytical reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. It inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.
An isotope labelled of Mirtazapine. Mirtazapine is an antidepressant which is used in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 1216678-68-0
VCID: VC0196459
InChI: InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
SMILES: CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Molecular Formula: C17H19N3
Molecular Weight: 268.37 g/mol

Mirtazapine-d3

CAS No.: 1216678-68-0

Cat. No.: VC0196459

Molecular Formula: C17H19N3

Molecular Weight: 268.37 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Mirtazapine-d3 - 1216678-68-0

CAS No. 1216678-68-0
Molecular Formula C17H19N3
Molecular Weight 268.37 g/mol
IUPAC Name 5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Standard InChI InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Standard InChI Key RONZAEMNMFQXRA-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Chemical Identification and Structure

Structural Characteristics

Mirtazapine-d3 is characterized by the replacement of three hydrogen atoms with deuterium atoms in the N-methyl group of the mirtazapine molecule. The compound maintains the tetracyclic structure of mirtazapine, featuring a piperazino-azepine group that defines its pharmacological activity. The proper chemical name is 2-(Methyl-d3)-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine or 5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene .

Chemical Identifiers

Mirtazapine-d3 is identified by several key parameters and alternative names as detailed in Table 1:

Table 1: Chemical Identifiers of Mirtazapine-d3

ParameterIdentifier
CAS Registry Number1216678-68-0
Molecular FormulaC₁₇H₁₆D₃N₃
Molecular Weight268.37 g/mol
PubChem CID45039945
Common SynonymsRemeron-d3, Zispin-d3, Org-3770-d3, Mirtazapine D3
IUPAC Name2-(Methyl-d3)-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine

Sources:

Physical and Chemical Properties

Physical Characteristics

Mirtazapine-d3 appears as a white to light beige crystalline solid with defined physical properties that facilitate its handling and storage in laboratory settings. These properties are critical for maintaining compound stability and ensuring reliable analytical results .

Table 2: Physical Properties of Mirtazapine-d3

PropertyValue
Physical StateSolid
ColorWhite to Light Beige
Melting Point105-107°C
SolubilitySlightly soluble in chloroform, DMSO, and methanol
StabilityStable for 3 years at -20°C (powder); 1 month at -20°C (in solution)
Purity (LCMS)≥98.5%
Isotopic Enrichment99.8%

Sources:

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Source:

Analytical Applications

Mass Spectrometry Applications

Mirtazapine-d3 serves as an essential internal standard in mass spectrometry analyses due to its identical chemical behavior to non-deuterated mirtazapine while maintaining a distinct mass. This property allows for accurate quantification of mirtazapine in biological samples .

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Mirtazapine-d3 is employed as a reference compound to monitor extraction efficiency, ionization suppression, and instrumental variability. The mass difference between Mirtazapine-d3 and mirtazapine (3 Da) allows for simultaneous detection and differentiation of both compounds, enabling precise quantification of mirtazapine in complex biological matrices .

A representative chromatographic method utilizing Mirtazapine-d3 shows retention times of approximately 1.71 minutes for both mirtazapine and its deuterated analog, confirming their nearly identical chromatographic behavior while being distinguishable by mass detection .

Multi-analyte Detection Systems

Mirtazapine-d3 has been incorporated into comprehensive bioanalytical methods for the simultaneous detection of multiple neuropsychotropic drugs. Research has shown its effectiveness in multi-analyte screening protocols for therapeutic drug monitoring and toxicological analyses .

One such method developed for clinical research applications successfully incorporates Mirtazapine-d3 in a protocol that quantifies 23 antidepressants, including mirtazapine, in human plasma or serum. This method achieves excellent analytical performance with simple offline sample preparation by protein precipitation .

Pharmacokinetic Studies

Role in Metabolic Investigations

Mirtazapine-d3 provides valuable insights into the pharmacokinetic behavior of mirtazapine. The parent compound, mirtazapine, exhibits complex metabolism primarily mediated by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A4 .

Studies using Mirtazapine-d3 have helped elucidate that mirtazapine undergoes extensive metabolism through demethylation and hydroxylation followed by glucuronide conjugation. The major metabolites include 8-hydroxy mirtazapine, N-desmethyl mirtazapine, and N-oxide metabolites .

The use of deuterated internal standards like Mirtazapine-d3 allows researchers to distinguish between the parent drug and its metabolites in pharmacokinetic studies, providing more accurate measurements of drug clearance, half-life, and bioavailability .

Forensic and Postmortem Applications

Postmortem Metabolomics

Mirtazapine-d3 has played a significant role in forensic toxicology and postmortem metabolomics studies. Research utilizing deuterated internal standards has examined the time-dependent postmortem behavior of various drugs, including mirtazapine .

Studies using a large dataset of 477 authentic postmortem cases revealed that mirtazapine showed a trend for time-dependent concentration increases after death, with a median increase of 82% (range: -95% to +960%). These findings have important implications for the interpretation of postmortem drug concentrations in forensic toxicology .

Table 4: Time-dependent Postmortem Changes in Mirtazapine Concentrations

DrugNumber of CasesMedian ChangeRange of Changes
Mirtazapine55+82%-95% to +960%

Source:

Comparison with Parent Compound

Pharmacological Properties

While Mirtazapine-d3 serves primarily as an analytical tool, it's important to understand the pharmacological properties of its parent compound. Mirtazapine functions as an antidepressant with a unique mechanism of action classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) .

Mirtazapine acts as an antagonist at:

  • Presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors

  • 5-HT2 and 5-HT3 serotonin receptors

  • Histamine (H1) receptors (explaining its sedative effects)

  • Moderate antagonism at muscarinic receptors and peripheral α1-adrenergic receptors

These pharmacological properties contribute to mirtazapine's efficacy in treating major depressive disorder with a distinct side effect profile compared to other antidepressants.

Analytical Differentiation

The key analytical difference between Mirtazapine-d3 and mirtazapine is the mass shift of 3 Da due to the deuterium atoms. This mass difference allows for simultaneous detection and quantification of both compounds in mass spectrometry, making Mirtazapine-d3 an ideal internal standard for mirtazapine analysis .

Despite this mass difference, Mirtazapine-d3 exhibits nearly identical chromatographic behavior to mirtazapine, with similar retention times and peak shapes in liquid chromatography. This property ensures accurate quantification across the analytical method's entire concentration range .

Research Applications Beyond Traditional Analysis

Neuropharmacological Studies

Recent research has explored the effects of mirtazapine on various neurobiological processes, with deuterated analogs potentially contributing to these investigations. Studies have shown that mirtazapine can decrease cocaine-induced dopamine levels and Fos protein expression in several brain regions, suggesting potential applications in substance use disorders .

This research demonstrates that mirtazapine significantly attenuated cocaine-induced increases in dopamine release and Fos protein expression in the ventral striatum, ventral tegmental area, and prefrontal cortex. These findings suggest potential therapeutic applications of mirtazapine beyond depression treatment .

Vitamin D3 Interaction Studies

Investigations into drug interactions have identified potential relationships between mirtazapine and vitamin D3 (cholecalciferol). Research suggests that cholecalciferol may decrease the metabolism of mirtazapine, potentially affecting its therapeutic efficacy and side effect profile .

One study examining serum ghrelin and leptin concentrations in patients with major depressive disorder before and after vitamin D3 supplementation provides insights into potential metabolic pathways influenced by antidepressants like mirtazapine .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator